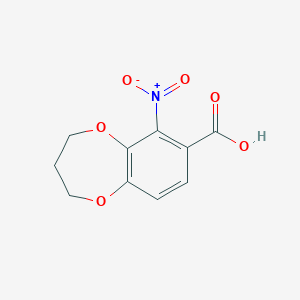

6-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid

CAS No.: 2094351-82-1

Cat. No.: VC4656069

Molecular Formula: C10H9NO6

Molecular Weight: 239.183

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2094351-82-1 |

|---|---|

| Molecular Formula | C10H9NO6 |

| Molecular Weight | 239.183 |

| IUPAC Name | 6-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid |

| Standard InChI | InChI=1S/C10H9NO6/c12-10(13)6-2-3-7-9(8(6)11(14)15)17-5-1-4-16-7/h2-3H,1,4-5H2,(H,12,13) |

| Standard InChI Key | NZAPSVWWFLQQBM-UHFFFAOYSA-N |

| SMILES | C1COC2=C(C(=C(C=C2)C(=O)O)[N+](=O)[O-])OC1 |

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The compound’s IUPAC name, 6-nitro-3,4-dihydro-2H-benzo[b] dioxepine-7-carboxylic acid, reflects its bicyclic structure: a benzene ring fused to a seven-membered dioxepine ring with partial saturation at positions 3 and 4 . Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₉NO₆ | |

| Molecular Weight | 239.18 g/mol | |

| SMILES | OC(=O)C1=C(C2=C(C=C1)OCCCO2)N+[O-] | |

| InChI Key | NZAPSVWWFLQQBM-UHFFFAOYSA-N |

The planar benzene ring and partially saturated dioxepine moiety create a rigid scaffold, while the nitro and carboxylic acid groups introduce polar and hydrogen-bonding functionalities .

Synthesis and Characterization

| Property | Value | Source |

|---|---|---|

| Physical Form | Powder | |

| Storage Conditions | Room temperature, dry environment | |

| Solubility | Soluble in DMSO, methanol |

Physicochemical Properties

Stability and Reactivity

The compound is stable under ambient conditions but may decompose upon prolonged exposure to light or strong oxidizing agents . The nitro group confers susceptibility to reduction, while the carboxylic acid enables salt formation or esterification .

Partition Coefficient and Drug-Likeness

Estimated logP values (∼1.73) suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility . The carboxylic acid group (pKa ∼4.5) enhances solubility in physiological buffers, aligning with guidelines for orally bioavailable drugs .

Applications in Research

Medicinal Chemistry

As a building block for PARP1 inhibitors, anticancer agents, and antimicrobials . Functionalization at positions 6 (nitro) and 7 (carboxylic acid) enables diverse derivatization:

-

Amide Formation: Coupling with amines yields potent enzyme inhibitors .

-

Nitro Reduction: Conversion to amino groups for further cross-coupling .

Material Science

Benzodioxepines serve as ligands in coordination polymers and metal-organic frameworks (MOFs) . The nitro and carboxylic acid groups facilitate metal binding (e.g., Cu²⁺, Fe³⁺) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume